molecular formula C23H21N3O3 B12418304 3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea

3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea

Cat. No.: B12418304
M. Wt: 387.4 g/mol
InChI Key: XZXIHTJGNYBSTH-UHFFFAOYSA-N
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Description

Tyrosine kinase-IN-4 is a small molecule inhibitor that targets tyrosine kinases, a class of enzymes responsible for the phosphorylation of tyrosine residues in proteins. These enzymes play a crucial role in various cellular processes, including cell division, differentiation, and signal transduction. Inhibitors like Tyrosine kinase-IN-4 are essential in the treatment of diseases such as cancer, where abnormal tyrosine kinase activity is often observed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine kinase-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process often starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield .

Industrial Production Methods: Industrial production of Tyrosine kinase-IN-4 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Tyrosine kinase-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Tyrosine kinase-IN-4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the mechanisms of tyrosine kinase activity and inhibition.

    Biology: Helps in understanding cellular signaling pathways and the role of tyrosine kinases in various biological processes.

    Medicine: Plays a crucial role in the development of targeted therapies for diseases such as cancer, where tyrosine kinase inhibitors are used to block abnormal cell growth and proliferation.

    Industry: Employed in the production of pharmaceuticals and as a research tool in drug discovery and development

Mechanism of Action

Tyrosine kinase-IN-4 exerts its effects by binding to the active site of tyrosine kinases, thereby preventing the phosphorylation of tyrosine residues in target proteins. This inhibition disrupts the signaling pathways that are essential for cell growth and division. The molecular targets of Tyrosine kinase-IN-4 include various receptor tyrosine kinases and non-receptor tyrosine kinases, which are involved in pathways such as the MAPK, PI3K/Akt, and JAK/STAT pathways .

Comparison with Similar Compounds

Uniqueness: Tyrosine kinase-IN-4 is unique in its specific targeting of certain tyrosine kinases, making it a valuable tool in both research and therapeutic applications. Its selectivity and potency distinguish it from other inhibitors, providing advantages in terms of efficacy and reduced side effects .

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

1-[4-(7-methoxy-1-oxo-2,3-dihydroisoindol-4-yl)phenyl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C23H21N3O3/c1-14-4-3-5-17(12-14)26-23(28)25-16-8-6-15(7-9-16)18-10-11-20(29-2)21-19(18)13-24-22(21)27/h3-12H,13H2,1-2H3,(H,24,27)(H2,25,26,28)

InChI Key

XZXIHTJGNYBSTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=C4CNC(=O)C4=C(C=C3)OC

Origin of Product

United States

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